molecular formula C17H17FN2O2 B1376260 1-Benzyl-3-(3-fluorophenyl)-4-nitropyrrolidine CAS No. 1823450-94-7

1-Benzyl-3-(3-fluorophenyl)-4-nitropyrrolidine

Cat. No. B1376260
M. Wt: 300.33 g/mol
InChI Key: REGUWZVPUVLAMT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Benzyl-3-(3-fluorophenyl)-4-nitropyrrolidine (1-B3F4NP) is a novel synthetic molecule that has been studied for its potential applications in scientific research. It is a substituted pyrrolidine derivative, which is a five-membered heterocyclic ring composed of four carbon atoms and one nitrogen atom. The molecule has a relatively low molecular weight (280.33 g/mol) and is highly soluble in polar solvents. It has been used in a variety of research applications, including as a substrate for enzymatic reactions, as a ligand for metal ions, and as a ligand for receptor binding.

Scientific Research Applications

  • 1-BENZYL-3-(3-FLUOROPHENYL)UREA : This compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals . It might be used in various fields of scientific research, but specific applications are not mentioned .

  • Porous polyelectrolyte frameworks : These materials feature high surface areas, robust skeletons, tunable pores, adjustable functionality and versatile applicability . They have been used in adsorption, separation, catalysis, sensing, ion conduction and biomedical applications .

  • Poly-1,2,3-triazole-based functional materials : These nitrogenous heterocyclic compounds have attracted attention across many important scientific areas such as the synthesis of drugs and functional materials .

properties

IUPAC Name

1-benzyl-3-(3-fluorophenyl)-4-nitropyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17FN2O2/c18-15-8-4-7-14(9-15)16-11-19(12-17(16)20(21)22)10-13-5-2-1-3-6-13/h1-9,16-17H,10-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REGUWZVPUVLAMT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(CN1CC2=CC=CC=C2)[N+](=O)[O-])C3=CC(=CC=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Benzyl-3-(3-fluorophenyl)-4-nitropyrrolidine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Benzyl-3-(3-fluorophenyl)-4-nitropyrrolidine
Reactant of Route 2
1-Benzyl-3-(3-fluorophenyl)-4-nitropyrrolidine
Reactant of Route 3
1-Benzyl-3-(3-fluorophenyl)-4-nitropyrrolidine
Reactant of Route 4
Reactant of Route 4
1-Benzyl-3-(3-fluorophenyl)-4-nitropyrrolidine
Reactant of Route 5
1-Benzyl-3-(3-fluorophenyl)-4-nitropyrrolidine
Reactant of Route 6
Reactant of Route 6
1-Benzyl-3-(3-fluorophenyl)-4-nitropyrrolidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.